molecular formula C9H7BrClN3 B1524317 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole CAS No. 1228182-70-4

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

Cat. No.: B1524317
CAS No.: 1228182-70-4
M. Wt: 272.53 g/mol
InChI Key: WJZPLBUTOBELLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to the triazole ring

Preparation Methods

The synthesis of 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl azide and propargyl bromide.

    Cycloaddition Reaction:

    Bromomethylation: The resulting triazole is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole or other reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethylformamide (DMF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole include:

    4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole: This compound has a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.

    4-(bromomethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole: The presence of a fluorophenyl group can alter the compound’s electronic properties and interactions with biological targets.

    4-(bromomethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole: The methyl group can influence the compound’s hydrophobicity and overall stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(bromomethyl)-1-(4-chlorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZPLBUTOBELLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Reactant of Route 3
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.